



Spectroscopic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide

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Compound of Interest 1-Bromo-5-methoxy-2,4-Compound Name: dinitrobenzene Get Quote Cat. No.: B188455

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 1-Bromo-5-methoxy-2,4dinitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and logical visualizations to aid in the characterization of this compound.

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its complex substitution pattern, featuring a bromine atom, a methoxy group, and two nitro groups, gives rise to a unique spectroscopic signature. Understanding its NMR and IR spectra is crucial for its identification, purity assessment, and for predicting its chemical behavior. This guide presents a detailed analysis of its expected spectral characteristics based on established spectroscopic principles and data from related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of **1-Bromo-5-methoxy-2,4-dinitrobenzene**. These predictions are derived from the analysis of structurally similar compounds and the known effects of the various functional groups on spectroscopic measurements.



Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.8	S	1H	H-3
~7.8	S	1H	H-6
~4.0	S	3H	-OCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~158	C-5
~148	C-2
~140	C-4
~130	C-6
~120	C-3
~115	C-1
~58	-OCH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
1560-1500	Strong	Asymmetric NO ₂ stretch[1]
1380-1335	Strong	Symmetric NO ₂ stretch[1]
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH₃)
1600-1585	Medium-Weak	Aromatic C=C stretch
1250-1200	Strong	Aryl-O stretch
1050-1000	Medium	C-O-C stretch
~750	Strong	C-Br stretch

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices for similar aromatic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **1-Bromo-5-methoxy-2,4-dinitrobenzene**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).



• Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 20 ppm.

• Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024.

· Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: 240 ppm.

• Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.



Sample Preparation:

- Place a small, solid sample of 1-Bromo-5-methoxy-2,4-dinitrobenzene directly onto the diamond crystal of the UATR accessory.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.
- Data Format: Transmittance.

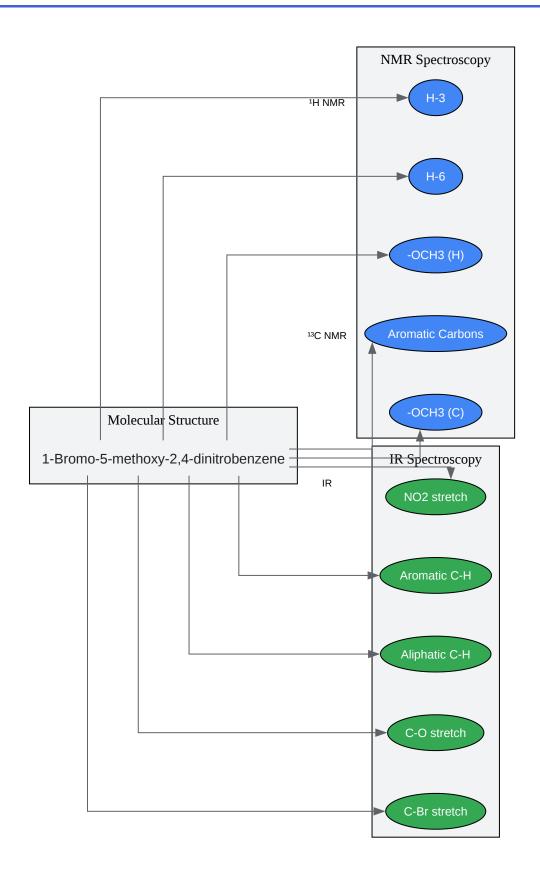
Data Processing:

- Perform a background scan of the empty UATR accessory before running the sample.
- The software automatically subtracts the background from the sample spectrum.
- Identify and label the major absorption peaks.

Visualization of Structure-Spectra Relationships and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical connections between the molecular structure and its spectral features, as well as the experimental workflow.

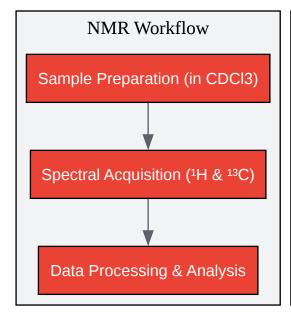


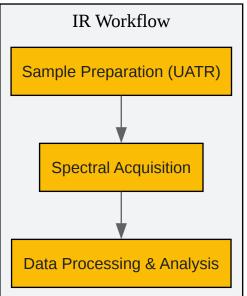


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Caption: Structure-Spectra Correlation Diagram.







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Caption: Spectroscopic Experimental Workflow.

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